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Compound of Interest

Compound Name: PSB-1115

Cat. No.: B1679811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of PSB-1115, a

selective antagonist of the A2B adenosine receptor (A2BAR). This document outlines detailed

protocols for various animal models, summarizes key quantitative data from published studies,

and illustrates the underlying signaling pathways and experimental workflows.

Introduction to PSB-1115
PSB-1115 is a potent and selective antagonist of the human A2B adenosine receptor, with Ki

values of 53.4 nM for the human A2B receptor, and significantly lower affinities for A1, A2A, and

A3 receptors (>10,000 nM). Its water-soluble nature makes it suitable for in vivo applications.

The A2B receptor is a G-protein coupled receptor that is activated by high concentrations of

adenosine, which are often present in the tumor microenvironment and sites of inflammation[1].

Blockade of this receptor has been shown to modulate immune responses and inhibit disease

progression in various preclinical models.

Mechanism of Action and Signaling Pathway
The A2B adenosine receptor is coupled to both Gs and Gq proteins. Upon activation by

adenosine, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular

cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq protein

activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate

(IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein
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Kinase C (PKC). PSB-1115 acts by competitively binding to the A2B receptor, thereby

preventing adenosine-mediated downstream signaling.
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Figure 1: A2B Adenosine Receptor Signaling Pathway.

Quantitative Data Summary
The following table summarizes the quantitative data from key in vivo studies investigating the

efficacy of PSB-1115 in various disease models.
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Disease
Model

Animal
Model

PSB-1115
Dose

Administrat
ion Route

Key
Findings

Reference

Melanoma
C57BL/6

Mice
1 mg/kg

Peritumoral

(p.t.)

Significantly

delayed

tumor growth.

Reduced

accumulation

of myeloid-

derived

suppressor

cells

(MDSCs).

Increased

tumor-

infiltrating

CD8+ T cells

and NKT

cells.

[2][3]

Melanoma

(Combination

Therapy)

C57BL/6

Mice
1 mg/kg

Peritumoral

(p.t.)

Enhanced the

anti-tumor

efficacy of

dacarbazine.

[2]

Inflammation

(Carrageenan

-Induced Paw

Edema)

Mice 3 mg/kg Systemic

Alleviated

inflammatory

pain and

edema.

[4]

Colitis (DSS-

Induced)

Wild-type

Mice
1 mg/kg Gavage

Exacerbated

DSS-induced

colitis,

suggesting a

protective

role for

A2BAR in this

model.

[5]
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Priapism

Adenosine

deaminase-

deficient

(Ada-/-) and

Sickle Cell

Disease

(SCD)

Transgenic

Mice

Not specified

in abstract,

but

administered

for 2 weeks

Infusion

Corrected

priapic

features and

prevented

penile

fibrosis.

[6]

Colonic Fluid

Secretion

Wild-type

Mice

Not specified

in abstract

Intraluminal

injection

Prevented

elevated

adenosine-

stimulated

fluid

secretion.

[7]

Experimental Protocols
Murine Melanoma Model
This protocol is designed to evaluate the anti-tumor efficacy of PSB-1115 in a syngeneic

mouse melanoma model.

Experimental Workflow:
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Figure 2: Experimental Workflow for Murine Melanoma Model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1679811?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Female C57BL/6 mice (6-8 weeks old)

B16-F10 melanoma cell line

PSB-1115

Sterile Phosphate-Buffered Saline (PBS)

Cell culture medium (e.g., DMEM)

Calipers

Syringes and needles

Procedure:

Animal Acclimatization: House C57BL/6 mice in a pathogen-free environment for at least one

week prior to the experiment with ad libitum access to food and water.

Cell Culture: Culture B16-F10 melanoma cells in appropriate medium until they reach 80-

90% confluency.

Tumor Cell Implantation: Harvest and wash the B16-F10 cells with sterile PBS. Resuspend

the cells in PBS at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the

cell suspension (2 x 10^5 cells) into the right flank of each mouse.

Tumor Growth Monitoring: Monitor the mice every other day for tumor growth. Tumor volume

can be calculated using the formula: (length x width^2) / 2.

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the

mice into treatment and control groups.

PSB-1115 Preparation and Administration: Prepare a stock solution of PSB-1115 in a

suitable vehicle (e.g., PBS). For peritumoral administration, inject the desired dose (e.g., 1

mg/kg) in a small volume (e.g., 50 µL) around the tumor. The control group should receive
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vehicle only. Administer treatment according to the planned schedule (e.g., daily or every

other day).

Endpoint Analysis: At the end of the study (e.g., after 20 days or when tumors in the control

group reach a predetermined size), euthanize the mice. Excise the tumors and spleens for

further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T

cells, MDSCs) or ELISA to measure cytokine levels.

Carrageenan-Induced Paw Edema Model
This protocol is used to evaluate the anti-inflammatory properties of PSB-1115.

Materials:

Male Wistar rats or Swiss albino mice

PSB-1115

Carrageenan (lambda, type IV)

Sterile 0.9% saline

Plethysmometer or digital calipers

Syringes and needles

Procedure:

Animal Acclimatization: Acclimatize animals for at least one week.

Baseline Measurement: Measure the initial volume of the right hind paw of each animal

using a plethysmometer.

Drug Administration: Administer PSB-1115 (e.g., 3 mg/kg) or vehicle intraperitoneally or

orally at a specified time (e.g., 30-60 minutes) before carrageenan injection.

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-

plantar surface of the right hind paw.
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Edema Measurement: Measure the paw volume at various time points after carrageenan

injection (e.g., 1, 2, 3, 4, and 5 hours).

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to

the control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is for investigating the role of the A2B receptor in intestinal inflammation.

Materials:

Wild-type mice

PSB-1115

Dextran Sulfate Sodium (DSS, 36-50 kDa)

Sterile Phosphate-Buffered Saline (PBS)

Gavage needles

Procedure:

PSB-1115 Preparation: Prepare PSB-1115 at a concentration of 100 µg/mL in PBS.

Pre-treatment: Administer PSB-1115 (1 mg/kg) or vehicle (PBS) by gavage to the mice one

day prior to the induction of colitis (Day -1).

Colitis Induction: Provide mice with drinking water containing DSS (concentration to be

optimized, typically 2-5%) for a specified period (e.g., 5-7 days).

Continued Treatment: Continue to administer PSB-1115 by gavage every other day

throughout the colitis induction period.

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence

of blood in the stool.
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Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons for

histological analysis and measurement of cytokine levels.

Concluding Remarks
PSB-1115 is a valuable tool for investigating the in vivo roles of the A2B adenosine receptor in

various pathological conditions. The protocols and data presented in these application notes

provide a foundation for designing and executing robust preclinical studies. Researchers

should optimize dosages, administration routes, and timelines based on their specific

experimental goals and animal models. Careful consideration of the pro-inflammatory or anti-

inflammatory context is crucial, as the effects of A2BAR antagonism can be model-dependent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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